![molecular formula C11H16NP B14484605 2-[(Phenylphosphanyl)methyl]pyrrolidine CAS No. 63696-12-8](/img/structure/B14484605.png)
2-[(Phenylphosphanyl)methyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Phenylphosphanyl)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenylphosphanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylphosphanyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with a phenylphosphine derivative. One common method is the reaction of pyrrolidine with phenylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-[(Phenylphosphanyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
科学研究应用
2-[(Phenylphosphanyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 2-[(Phenylphosphanyl)methyl]pyrrolidine depends on its specific application. In catalysis, it acts as a ligand that coordinates with metal centers, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context and the specific biological or chemical system being studied.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without the phenylphosphanyl group.
Phenylphosphine: A compound containing a phenyl group attached to a phosphine group, without the pyrrolidine ring.
Pyrrolidinone: A lactam derivative of pyrrolidine, often used in medicinal chemistry.
Uniqueness
2-[(Phenylphosphanyl)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the phenylphosphanyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to act as a ligand and form stable complexes with metals sets it apart from simpler pyrrolidine or phosphine derivatives.
属性
CAS 编号 |
63696-12-8 |
|---|---|
分子式 |
C11H16NP |
分子量 |
193.22 g/mol |
IUPAC 名称 |
phenyl(pyrrolidin-2-ylmethyl)phosphane |
InChI |
InChI=1S/C11H16NP/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12-13H,4-5,8-9H2 |
InChI 键 |
JNIQMEBMWVHMGN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CPC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


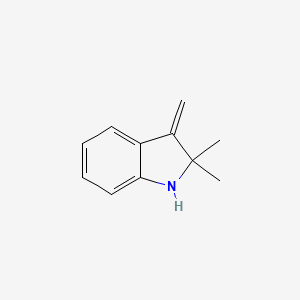
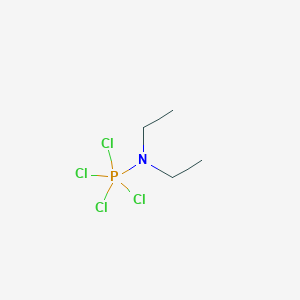
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)




![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
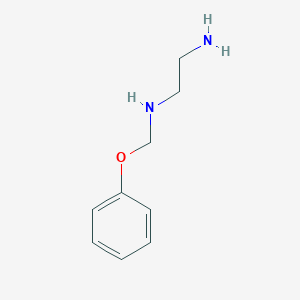
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)

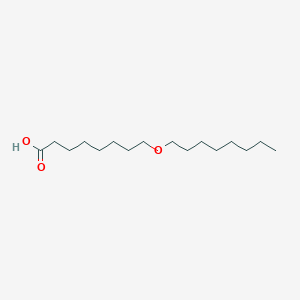
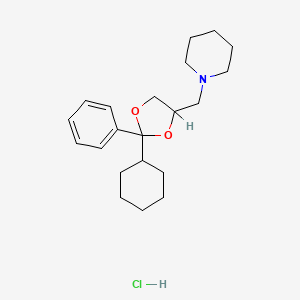
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
